molecular formula C17H18N2O2 B2825236 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole CAS No. 385373-85-3

1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Cat. No.: B2825236
CAS No.: 385373-85-3
M. Wt: 282.343
InChI Key: FZAGBIIYFVFVNN-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzimidazole derivatives, including those similar to 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole, have been synthesized and evaluated for antimicrobial activity. For example, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives involved the reaction of 2-(Phenoxymethyl)-1H-benzimidazole with various chemicals to produce compounds with significant antimicrobial properties against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Luminescence and Coordination Polymers

Benzimidazole-based ligands have been used to synthesize luminescent lanthanide complexes and coordination polymers. A study demonstrated the synthesis of trinuclear complexes using a benzimidazole-based ligand and lanthanide ions, resulting in compounds with luminescent properties (Xiaoping Yang et al., 2010).

Light Harvesting and Non-linear Optical Materials

A new azoimidazole compound, while not the exact compound , shows the potential for benzimidazole derivatives in light-harvesting efficiency and as non-linear optically active materials. This suggests potential applications in dye-sensitized solar cells (DSSC) and in developing materials with significant hyperpolarizability (Veena S. Kumar et al., 2020).

Antitubercular Activity

Phenoxyalkylbenzimidazole derivatives have been evaluated for their antitubercular activity, showing potent and selective action against Mycobacterium tuberculosis. This indicates the therapeutic potential of benzimidazole derivatives in tuberculosis treatment (N. S. Chandrasekera et al., 2015).

Antifungal 1,4-benzoquinones Synthesis

Alkylated phenols and methoxytoluenes derivatives, which can be related to the methoxy-phenoxymethyl group in the compound of interest, have been synthesized and tested for antifungal activity, highlighting the potential of such structures in developing antifungal agents (R. Bernini et al., 2006).

Properties

IUPAC Name

1-ethyl-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-21-14-10-8-13(20-2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAGBIIYFVFVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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